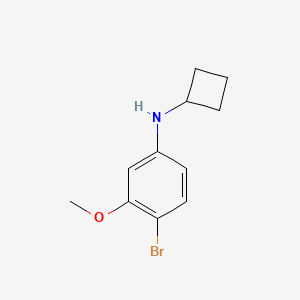

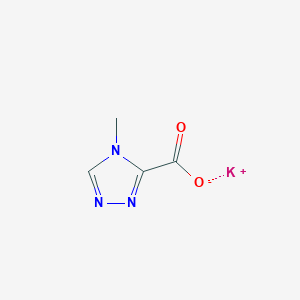

![molecular formula C7H4ClNOS B1407421 2-Chlorobenzo[d]thiazol-5-ol CAS No. 1261737-67-0](/img/structure/B1407421.png)

2-Chlorobenzo[d]thiazol-5-ol

Vue d'ensemble

Description

2-Chlorobenzo[d]thiazol-5-ol is a chemical compound with the CAS Number: 1261737-67-0 . It has a molecular weight of 186.64 and its IUPAC name is 2-chloro-1H-1lambda3-benzo[d]thiazol-5-ol . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10-11H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 185.63 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Antimicrobial Agent

- Antimicrobial Activity: 2-Chlorobenzo[d]thiazol-5-ol derivatives have been found to possess antimicrobial properties. A study demonstrated moderate to excellent activity against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Mycobacterium tuberculosis, as well as antifungal activity against strains like Candida albicans and Aspergillus niger (Bhatt & Sharma, 2017).

- Antiviral Properties: Some derivatives of this compound have shown antiviral activity. For instance, certain derivatives exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).

Hepatoprotective Effects

- Hepatoprotective Activity: The compound 2-(4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy)-2,2-difluoroacetic acid (MHY3200), a derivative of this compound, demonstrated hepatoprotective effects against high-fat diet-induced non-alcoholic fatty liver disease in rats. This activity was attributed to the activation of peroxisome proliferator-activated receptor (PPAR)α (Kim et al., 2018).

Corrosion Inhibition

- Corrosion Inhibition: Studies on thiazole derivatives have revealed their potential as corrosion inhibitors. For instance, quantum chemical and molecular dynamics simulation studies have shown the efficacy of certain thiazole derivatives in inhibiting corrosion of iron (Kaya et al., 2016). Additionally, computational and electrochemical analyses have been conducted to evaluate quinoxalines, including derivatives of this compound, as corrosion inhibitors for mild steel in acidic medium (Saraswat & Yadav, 2020).

Anticancer Activity

- Anticancer Evaluation: Certain this compound derivatives have been synthesized and evaluated for their anticancer potential. Some of these derivatives have shown encouraging results against specific human cancer cell lines (Vaddula et al., 2016).

Chemical Synthesis

- Synthetic Methods: There are studies focusing on the synthesis of thiazole derivatives, which are essential for creating biologically active agents. These studies provide insights into efficient synthesis methods (Meng et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Orientations Futures

Mécanisme D'action

Target of Action

Thiazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, and antihypertensive effects .

Mode of Action

It’s worth noting that thiazole derivatives have been reported to inhibit the cyclooxygenase (cox) enzymes, which are crucial for the conversion of arachidonic acid into thromboxane and prostaglandins .

Result of Action

Thiazole derivatives have been reported to exhibit anti-inflammatory properties, with some compounds demonstrating inhibition of albumin denaturation .

Analyse Biochimique

Biochemical Properties

2-Chlorobenzo[d]thiazol-5-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular signaling pathways .

Cellular Effects

The effects of this compound on cells are diverse and can vary depending on the cell type and the concentration of the compound. In cancer cells, for instance, it has been shown to induce apoptosis by activating caspase pathways and increasing the production of reactive oxygen species (ROS). This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Furthermore, this compound can affect gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as DNA and RNA, which can interfere with their normal function and replication. This binding can lead to the inhibition of enzyme activity, such as topoisomerases, which are essential for DNA replication and repair. Additionally, this compound can activate or inhibit various signaling molecules, leading to changes in gene expression and cellular responses. These molecular interactions are often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound in in vitro studies has revealed potential cumulative effects on cellular function, including sustained oxidative stress and alterations in metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, such as cytochrome P450, which facilitate its conversion into more water-soluble metabolites for excretion. This metabolic process can influence the compound’s bioavailability and efficacy, as well as its potential to interact with other drugs and compounds within the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as albumin, which facilitate its movement through the bloodstream and its delivery to target tissues. Additionally, the compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. It can also be found in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. These localization patterns are often mediated by specific targeting signals and post-translational modifications that direct the compound to its sites of action .

Propriétés

IUPAC Name |

2-chloro-1,3-benzothiazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDSHQZDOILCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

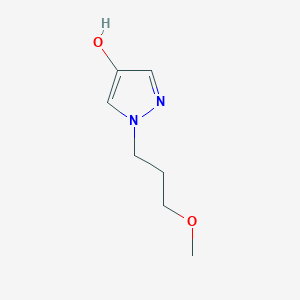

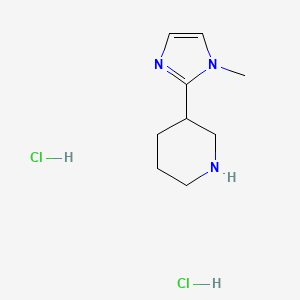

![[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1407338.png)

![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1407344.png)

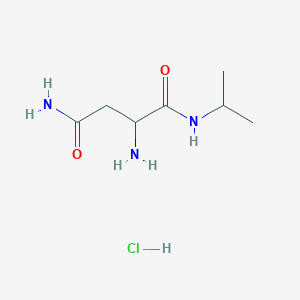

![[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1407345.png)

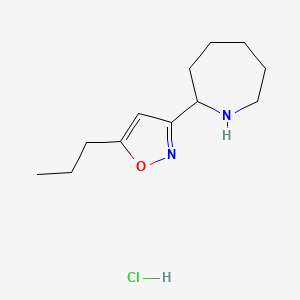

![2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1407351.png)

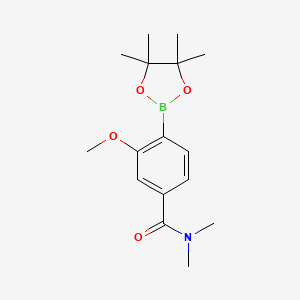

![3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one](/img/structure/B1407359.png)

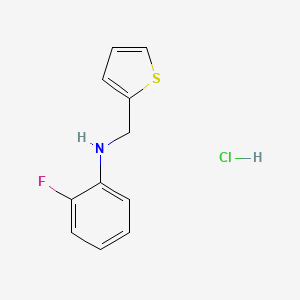

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1407360.png)